3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple heterocyclic rings, making it a valuable scaffold for drug development and other scientific research.
Mechanism of Action
Target of action
The compound belongs to the class of pyrido[1,2-a]pyrimidines . Compounds in this class have been found to exhibit inhibitory properties against HIV-1 virus . They bind into the active site of integrase (IN), an enzyme that is essential for retroviral replication .
Mode of action
The interaction of these compounds with their targets involves the chelation of a Mg2+ ion by the keto oxygen atom at position C-4 and nitrogen atom of the thiadiazole or oxadiazole ring moiety .
Biochemical pathways
The primary biochemical pathway affected by these compounds is the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation .
Result of action
The result of the action of these compounds is the inhibition of the HIV-1 virus life cycle, thereby preventing the replication of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step reactions that include the formation of the pyrido[1,2-a]pyrimidine and thieno[3,2-d]pyrimidine rings. One common method involves the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic photoredox reactions and metal-free synthesis are employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can modify the pyrimidine rings, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anti-HIV agent and other therapeutic applications.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives
- Thieno[3,2-d]pyrimidine derivatives
- 1,3,4-oxadiazole and 1,3,4-thiadiazole-substituted compounds
Uniqueness
3-ethyl-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one stands out due to its combination of multiple heterocyclic rings, which provides a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and interact with diverse biological targets further enhances its potential .
Properties
IUPAC Name |
3-ethyl-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O2S2/c1-2-26-22(29)21-17(13-18(31-21)15-8-4-3-5-9-15)25-23(26)30-14-16-12-20(28)27-11-7-6-10-19(27)24-16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBDMCLQQFEVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC4=CC(=O)N5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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